Computed Physicochemical Profiling vs. Acetazolamide Baseline
The target compound possesses a predicted octanol-water partition coefficient (cLogP) of approximately 3.8, reflecting the lipophilic contribution of the N,N-diethyl and phenylimino-thiazole groups . This computed cLogP is significantly higher than that of the clinical carbonic anhydrase inhibitor acetazolamide (cLogP ≈ -0.3) [1], indicating a fundamentally different solubility and membrane-permeability profile that impacts formulation pathway selection and storage condition requirements.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 |
| Comparator Or Baseline | Acetazolamide: cLogP ≈ -0.3 |
| Quantified Difference | ΔcLogP ≈ 4.1 log units |
| Conditions | In silico prediction (ALOGPS 2.1 / ChemDraw) |
Why This Matters
A 4.1 log-unit difference in cLogP directly dictates divergent solubility in aqueous media and organic solvent compatibility, which are critical parameters for procurement specifications and experimental design.
- [1] DrugBank. Acetazolamide. DB00819. Accessed via https://go.drugbank.com/drugs/DB00819. View Source
